(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide features a chromene core (2H-chromene) substituted at position 2 with an imino group linked to a 4-chlorobenzenesulfonamido moiety and at position 3 with a carboxamide group bearing a 4-methoxyphenyl substituent (Figure 1). The Z-configuration of the imino group is critical for its stereoelectronic properties. This structure combines sulfonamide and chromene pharmacophores, which are often associated with biological activities such as enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-31-18-10-8-17(9-11-18)25-22(28)20-14-15-4-2-3-5-21(15)32-23(20)26-27-33(29,30)19-12-6-16(24)7-13-19/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOSNZNQRPELN-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Imino Group: The imino group can be formed by reacting the sulfonamide intermediate with an appropriate amine, such as 4-methoxyaniline, under acidic conditions.
Final Coupling Reaction: The final step involves coupling the imino intermediate with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Structural Analogues with Chromene Carboxamide Backbones
Several structurally related chromene-3-carboxamide derivatives have been synthesized and characterized. Key comparisons include:
Key Observations :
- The target compound’s 4-chlorobenzenesulfonamido group distinguishes it from analogues like 13b , which instead incorporates a nitrile (C≡N) and hydrazinylidene group. This sulfonamido moiety may enhance solubility or binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
Yield Comparison :
- 13b : 95% yield (pyridine-mediated coupling).
- ’s chromenone: 76% yield (ethanol reflux).
Physicochemical and Spectral Properties
- IR/NMR : The absence of a nitrile peak (~2212 cm⁻¹) in the target compound (vs. 13b ) confirms structural divergence. The sulfonamido group would instead show S=O stretches near 1350–1150 cm⁻¹ .
Chemoinformatics Similarity Analysis
Using Tanimoto coefficients (), the target compound’s binary fingerprint (e.g., sulfonamido, methoxyphenyl, chromene) would show moderate similarity to 13b (shared chromene and methoxyphenyl) but lower similarity to ’s fluorinated analogue .
Biological Activity
The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide represents a novel class of chromene derivatives, which have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H18ClN3O4S
- Molecular Weight: 397.87 g/mol
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may interact with specific enzymes, disrupting their function.
- Apoptosis Induction: Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Properties: The structural components may contribute to its efficacy against bacterial strains.
Anticancer Activity
Recent studies have shown that chromene derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related derivative demonstrated an IC50 value ranging from 2.62 to 4.85 μM against HepG2 liver cancer cells and 0.39 to 0.75 μM against HeLa cervical cancer cells, comparable to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
Additionally, the compound has shown promising results against bacterial pathogens, particularly Helicobacter pylori, with a minimum inhibitory concentration (MIC) of 1 µg/mL . This suggests potential use in treating infections caused by resistant bacterial strains.
Case Studies
- Study on Cancer Cell Lines: A study focused on the synthesis and evaluation of various chromene derivatives highlighted the efficacy of compounds similar to this compound against different cancer cell lines, emphasizing their selective toxicity towards malignant cells while sparing normal cells .
- Antimicrobial Efficacy: In another investigation, derivatives were tested for their ability to inhibit the growth of H. pylori, revealing that modifications in the chromene structure significantly enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
